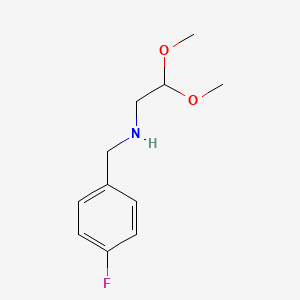

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Description

Historical Context and Discovery of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

The development of this compound emerges from the broader historical context of fluorinated organic chemistry and acetal-based synthetic methodology. The incorporation of fluorine atoms into organic molecules gained significant momentum in the mid-20th century as researchers recognized the unique properties that fluorine substitution could impart to pharmaceutical compounds. The strategic placement of fluorine atoms, particularly in the para position of benzyl groups, became a cornerstone of modern medicinal chemistry due to fluorine's ability to block metabolic oxidation pathways while maintaining favorable pharmacokinetic properties.

The specific compound this compound represents a convergence of two important synthetic strategies. The first involves the use of aminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxyethanamine, which has been recognized as a critical intermediate in pharmaceutical synthesis since the latter half of the 20th century. This acetal functionality provides protection for the aldehyde group while maintaining nucleophilic reactivity at the amino position. The second strategy incorporates the 4-fluorobenzyl group, which has become increasingly important in drug design due to fluorine's electronic and steric properties.

The synthesis of related fluorinated compounds containing dimethoxyethyl groups has been documented in various research contexts, particularly in the development of serotonin transporter ligands and other neurologically active compounds. The reductive amination methodology employed in creating such compounds has been refined over decades, with researchers developing increasingly efficient protocols for coupling fluorinated benzyl groups with protected aminoacetaldehyde derivatives.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position in organic chemistry due to its versatile synthetic applications and the unique properties conferred by its constituent functional groups. The compound's molecular formula C₁₁H₁₆FNO₂ and molecular weight of 213.25 g/mol reflect a carefully balanced structure that combines synthetic accessibility with functional utility.

The dimethoxyethyl moiety serves multiple important functions in synthetic chemistry. As an acetal derivative of aminoacetaldehyde, this group provides stability under neutral and basic conditions while remaining susceptible to acid-catalyzed hydrolysis when deprotection is desired. This dual nature makes the compound particularly valuable as a synthetic intermediate, where the protected aldehyde functionality can be revealed at strategically chosen points in multi-step synthetic sequences. The acetal group also contributes to the compound's solubility profile, enhancing its compatibility with various organic solvents used in synthetic transformations.

The 4-fluorobenzyl component contributes several critical properties that enhance the compound's value in medicinal chemistry applications. Fluorine substitution in the para position of the benzyl group provides protection against metabolic oxidation, a common pathway for drug degradation in biological systems. The electronegativity of fluorine (4.0 on the Pauling scale) creates an inductive effect that can modulate the compound's interaction with biological targets while maintaining favorable lipophilicity characteristics. Additionally, the fluorine atom's small size allows it to fit into receptor binding sites without causing significant steric hindrance, while its electron-withdrawing nature can influence the compound's pKa and overall electronic distribution.

The synthetic utility of this compound extends to its role in reductive amination reactions, where it can serve as both a nucleophile and a protected aldehyde precursor. Research has demonstrated that compounds containing similar structural motifs can undergo efficient coupling reactions with various electrophiles, enabling the construction of complex molecular architectures. The presence of both the acetal and fluorinated aromatic systems provides multiple points for further functionalization, making this compound a versatile building block for medicinal chemistry applications.

The compound's significance is further underscored by its relationship to aminoacetaldehyde dimethyl acetal, a critical intermediate in the synthesis of various pharmaceutical compounds including ivabradine hydrochloride and proline analogs. This connection places this compound within a broader family of synthetic intermediates that have proven essential for accessing biologically active molecules. The methodological approaches developed for synthesizing and manipulating such compounds have contributed to advancing the field of medicinal chemistry, particularly in the development of neurologically active pharmaceuticals and cardiovascular agents.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLYXRIMOHSPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅FNO₂

- Molecular Weight : Approximately 211.25 g/mol

- Key Functional Groups :

- Dimethoxyethyl group

- Fluorobenzyl moiety

The unique structure of this compound may influence its solubility and bioavailability, enhancing its pharmacological profile compared to other amines.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis.

- Cell Cycle Regulation : Research indicates that these compounds can induce apoptosis and affect cell cycle progression in cancer cells, making them potential candidates for anticancer therapies .

- Binding Affinity : The presence of the fluorobenzyl group may enhance binding affinity to specific biological targets, potentially increasing the efficacy of the compound.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structures:

- Cell Proliferation Inhibition : In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with fluorinated aromatic groups have shown significant antiproliferative effects against HepG2 liver cancer cells .

- Apoptosis Induction : Studies indicate that these compounds promote apoptosis in cancer cells by activating pathways associated with cell death .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds:

- Bacterial Inhibition : Some derivatives exhibit antimicrobial effects against a range of bacteria, suggesting potential applications in treating infections.

- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of HepG2 cell proliferation | |

| Apoptosis Induction | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibitory effects on bacterial growth |

Case Study: In Vitro Evaluation

A study conducted on a series of fluorinated benzylamines demonstrated their effectiveness as HDAC (Histone Deacetylase) inhibitors. The compound exhibited an IC50 value significantly lower than that of standard treatments, indicating potent activity against solid tumors .

Additionally, the structure-activity relationship (SAR) analysis revealed that modifications to the fluorobenzyl group could enhance or diminish biological activity. For example, substituting different halogens affected the antiproliferative efficacy, with fluorine showing less impact compared to chlorine or bromine .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anticonvulsant Activities

Research indicates that compounds similar to N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine exhibit significant biological activities, including antidepressant and anticonvulsant effects. These activities are often attributed to the compound's ability to interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .

2. SERT Imaging Agents

Compounds structurally related to this compound have been explored as serotonin transporter (SERT) imaging agents. These agents are crucial for understanding various neurological conditions, as they can help visualize serotonin levels in the brain through techniques such as positron emission tomography (PET) . The high binding affinity of these compounds to SERT allows for effective imaging and monitoring of serotonergic activity.

Synthetic Methodologies

1. Chemoselective Synthesis

The synthesis of this compound can be achieved through innovative chemoselective methods. One notable approach involves the use of electrochemical techniques that facilitate the selective oxidation of primary amines to secondary amines. This method is advantageous due to its mild reaction conditions and high atom economy, producing minimal by-products .

2. Versatile Synthetic Scaffolds

This compound serves as a versatile scaffold for the development of new drugs. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, variations in the alkyl or aryl groups attached to the amine can lead to compounds with distinct therapeutic profiles .

Case Studies and Research Findings

Chemical Reactions Analysis

Acylation Reactions

This compound reacts with acyl chlorides to form dichloroacetamide derivatives. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dichloroacetyl chloride | Room temperature, inert atmosphere | N-(2,2-Dimethoxyethyl)-N-(4-fluorobenzyl)dichloroacetamide | ~70% |

Mechanism :

-

The amine’s lone pair attacks the electrophilic carbonyl carbon of dichloroacetyl chloride.

-

HCl is eliminated, forming the amide bond.

Key Observations :

-

Higher yields are achieved with electron-deficient acyl chlorides due to increased electrophilicity .

-

Steric hindrance from the dimethoxyethyl group slightly reduces reaction rates compared to simpler amines .

Potential Diazotization and Coupling

Though not directly documented for this compound, related benzylamines undergo diazotization under acidic conditions with alkali nitrite:

| Conditions | Intermediate | Final Product | Notes | Source |

|---|---|---|---|---|

| HCl, NaNO₂ (0–30°C) | Diazonium salt | Hydroxyl or halogenated derivatives | Requires aromatic amines; speculative for aliphatic systems |

Challenges :

-

Diazotization typically applies to aromatic amines. The aliphatic nature of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine’s amino group limits this reactivity .

-

Experimental validation is needed to confirm feasibility.

Micellar Catalysis in Hydrolysis

Gemini surfactant micelles accelerate hydrolysis reactions of phosphate esters by up to 10⁷-fold . While untested for this compound, micellar environments could enhance its participation in:

-

Hydrolytic cleavage of dimethoxyethyl groups under acidic/basic conditions.

-

SN2 reactions at the benzylic position due to micelle-induced polarization .

Critical Research Gaps

-

Direct experimental data for hydrolysis, oxidation, or cross-coupling reactions is lacking.

-

The impact of the dimethoxyethyl group on reaction kinetics versus simpler ethyl analogs remains unquantified.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine?

- Methodology : A plausible route involves reductive amination between 4-fluorobenzaldehyde and 2,2-dimethoxyethylamine, followed by reduction using NaBHCN or catalytic hydrogenation. Alternatively, nucleophilic substitution of a halogenated intermediate (e.g., 2-chloroethyl-dimethoxyethane) with 4-fluorobenzylamine could be employed. Key steps include protecting amine groups to avoid side reactions, as seen in the use of trifluoroacetyl protection in related compounds .

- Optimization : Reaction conditions (solvent polarity, temperature, and pH) must be tailored to minimize byproducts. For example, polar aprotic solvents like DMF may enhance nucleophilicity, while acidic conditions stabilize intermediates .

Q. How can the molecular structure of this compound be confirmed?

- Characterization :

- X-ray crystallography : Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonds, torsion angles). For instance, evidence from analogous compounds shows Z-conformation of double bonds via torsion angles (e.g., 4° in related structures) .

- Spectroscopy : H/C NMR identifies substituent environments (e.g., fluorobenzyl aromatic protons at δ ~7.2 ppm, dimethoxyethyl signals at δ ~3.3–4.0 ppm). UV-Vis and mass spectrometry validate molecular weight and electronic transitions .

Q. What solvent systems are optimal for purification and crystallization?

- Crystallization : Ethanol/water mixtures or acetonitrile are effective for growing single crystals suitable for X-ray analysis. Parallel molecular packing, as observed in structurally similar compounds, can be promoted by slow evaporation .

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for high-purity isolation .

Advanced Research Questions

Q. How do intramolecular interactions influence the conformational stability of this compound?

- Key Interactions :

- Hydrogen bonding : The dimethoxyethyl oxygen may form intramolecular hydrogen bonds with the fluorobenzyl NH group, stabilizing specific conformers. Evidence from analogous structures shows such interactions reduce rotational freedom .

- Steric effects : The 4-fluorobenzyl group’s ortho-substitution may induce steric hindrance, favoring a planar arrangement of the amine and aryl moieties. Torsion angles (e.g., N–C–C–N) derived from crystallography can quantify this .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Case Study : Discrepancies in H NMR splitting patterns may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) can decouple signals by freezing conformers. For example, cooling to −40°C simplifies splitting in dimethoxyethyl protons .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to identify dominant conformers .

Q. How can this compound be functionalized for biological activity studies?

- Derivatization :

- Radiolabeling : Introduce F via nucleophilic aromatic substitution (e.g., using KF/Kryptofix 2.2.2) for PET imaging probes. Evidence from fluorobenzamide derivatives shows >90% radiochemical yield under optimized conditions .

- Bioisosteric replacement : Replace the 4-fluorobenzyl group with trifluoromethyl or heterocyclic moieties to modulate lipophilicity and target affinity. Comparative studies on similar compounds highlight improved metabolic stability with trifluoromethyl groups .

Q. What mechanisms underlie its potential antioxidant or cytotoxic activity?

- Hypothesis : The dimethoxyethyl group may act as a radical scavenger, while the fluorobenzyl moiety enhances membrane permeability. In vitro assays (e.g., DPPH radical scavenging, MTT cytotoxicity) using HEK-293 or HeLa cells can quantify activity. Related compounds demonstrate ROS inhibition at IC values of 10–50 µM .

- Enzyme inhibition : Molecular docking studies (AutoDock Vina) suggest interactions with kinase ATP-binding pockets. Validation via kinase inhibition assays (e.g., EGFR or CDK2) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.